molecular formula C17H16BrNO4S B7552252 methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate

methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate

Cat. No.: B7552252
M. Wt: 410.3 g/mol
InChI Key: RABRZHLAGNDWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a member of the sulfonamide family of compounds, which are known for their antibacterial, antifungal, and antitumor properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is not well understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been reported to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. Additionally, it has been reported to have a synergistic effect when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate. One direction is to further investigate its mechanism of action and how it interacts with other chemotherapeutic agents. Another direction is to study its potential applications in other types of cancer. Additionally, there is a need to develop more efficient synthesis methods to increase the yield and purity of the final product.

Synthesis Methods

The synthesis of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,3-dihydro-1H-indene-5-sulfonamide in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting product is then treated with methyl iodide to form this compound. This method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate has been studied for its potential applications in the field of medicine. It has been reported to have anticancer properties, specifically against breast cancer cells. In a study conducted by Zhang et al. (2017), it was found that this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it was found to have a synergistic effect when used in combination with other chemotherapeutic agents.

Properties

IUPAC Name

methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c1-23-17(20)15-10-14(7-8-16(15)18)24(21,22)19-13-6-5-11-3-2-4-12(11)9-13/h5-10,19H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABRZHLAGNDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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